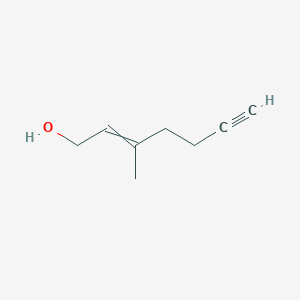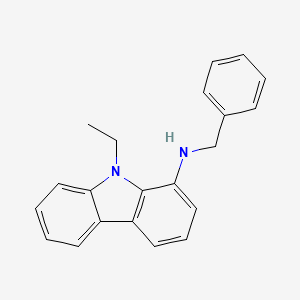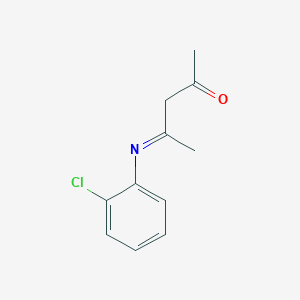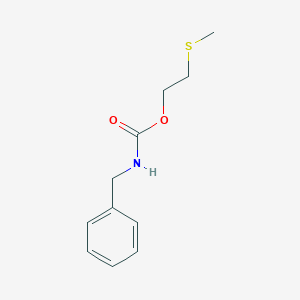
2-(Methylsulfanyl)ethyl benzylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfanyl)ethyl benzylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound features a benzyl group attached to a carbamate moiety, with a 2-(methylsulfanyl)ethyl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)ethyl benzylcarbamate can be achieved through a one-pot reaction involving carbonylimidazolide in water with a nucleophile. This method is efficient and does not require an inert atmosphere . Another approach involves the reaction of N-substituted carbamoyl chlorides with substituted phenols .
Industrial Production Methods
Industrial production of carbamates often involves the use of methyl carbamate as a carbamoyl donor in tin-catalyzed transcarbamoylation reactions. This method exhibits broad functional group tolerance and streamlined workup procedures .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylsulfanyl)ethyl benzylcarbamate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfanyl)ethyl benzylcarbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as a chelating agent for metal ions in biological systems.
Medicine: Explored for its potential use in radiopharmaceutical applications.
Industry: Utilized in the synthesis of various organic compounds and intermediates.
Wirkmechanismus
The mechanism of action of 2-(Methylsulfanyl)ethyl benzylcarbamate involves the formation of stable complexes with metal ions. The sulfur and nitrogen atoms in the compound coordinate with metal ions, forming stable chelates. This coordination can influence various biochemical pathways and molecular targets, depending on the specific metal ion involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5,9-Tris(2-methylsulfanyl)ethyl-1,5,9-triazacyclododecane (TACD3S)
- 1,4,7,10-Tetrakis(2-methylsulfanyl)ethyl-1,4,7,10-tetrazacyclotridecane (TRI4S)
- 1,4,8,11-Tetrakis(2-methylsulfanyl)ethyl-1,4,8,11-tetrazacyclotetradecane (TE4S)
Uniqueness
2-(Methylsulfanyl)ethyl benzylcarbamate is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful in applications such as radiopharmaceuticals and metal ion chelation .
Eigenschaften
CAS-Nummer |
112380-51-5 |
|---|---|
Molekularformel |
C11H15NO2S |
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
2-methylsulfanylethyl N-benzylcarbamate |
InChI |
InChI=1S/C11H15NO2S/c1-15-8-7-14-11(13)12-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,12,13) |
InChI-Schlüssel |
GVYLMFLLMDRGOB-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCOC(=O)NCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


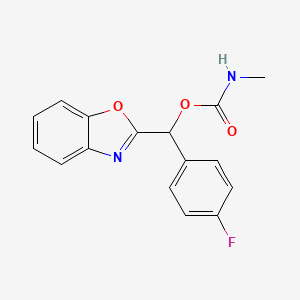
![1-[2-(Pentyloxy)ethoxy]pentane](/img/structure/B14316356.png)

![5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol](/img/structure/B14316373.png)
![3-(1-Iodoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14316379.png)

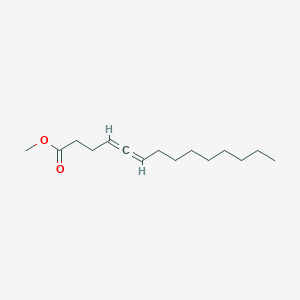

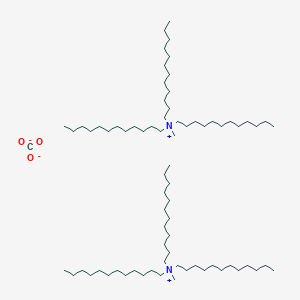
![6-Benzoyl-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14316405.png)
